Ertapenem is a broad-spectrum antibiotic belonging to the carbapenem class, which is characterized by its β-lactam structure. It is primarily used to treat various infections caused by Gram-positive and Gram-negative bacteria, particularly those resistant to other antibiotics. Ertapenem is notable for its long half-life, allowing for once-daily dosing, and its efficacy against a wide range of pathogens, including some strains of Enterobacteriaceae and Pseudomonas aeruginosa.
Ertapenem is classified as a synthetic β-lactam antibiotic and is marketed under the brand name Invanz. It was developed by Merck & Co. and received approval from the U.S. Food and Drug Administration in 2001. The compound's structure allows it to inhibit bacterial cell wall synthesis, making it effective against a variety of infections.
The synthesis of Ertapenem involves several key steps, typically starting from advanced intermediates derived from other carbapenems. One prominent method includes the condensation of specific amino acids and phosphonates in the presence of bases such as sodium bicarbonate or triethylamine in solvents like dimethylformamide or acetonitrile at low temperatures (around -50 °C) .
Ertapenem has a complex molecular structure characterized by its β-lactam ring fused with a five-membered ring containing sulfur. Its chemical formula is C_22H_25N_3O_6S, with a molecular weight of 453.51 g/mol. The structural representation can be summarized as follows:
The stereochemistry at specific centers contributes to its biological activity.
Ertapenem undergoes various chemical reactions during its synthesis:
Ertapenem exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for constructing the bacterial cell wall. This binding prevents cross-linking of peptidoglycan layers, leading to cell lysis and death.
Ertapenem is primarily used in clinical settings for treating serious infections including:
The compound's broad-spectrum activity makes it a valuable tool in combating resistant bacterial strains in hospital settings.
The carbapenem lineage originated with the discovery of thienamycin (compound 3), a naturally occurring metabolite isolated from Streptomyces cattleya in 1976 [1] [6]. Thienamycin demonstrated unprecedented broad-spectrum antibacterial activity and inherent resistance to many β-lactamases, a breakthrough reported at the 16th Interscience Conference on Antimicrobial Agents and Chemotherapy [1]. However, its clinical utility was severely hampered by chemical instability in aqueous solutions, sensitivity to base hydrolysis, and rapid degradation by mammalian renal dehydropeptidase-I (DHP-I) [1] [6]. These limitations spurred intensive medicinal chemistry efforts. Imipenem, a more stable N-formimidoyl derivative of thienamycin, became the first clinically approved carbapenem in 1985. To overcome its susceptibility to renal DHP-I, imipenem required co-administration with the enzyme inhibitor cilastatin [1]. Subsequent research focused on developing intrinsically stable carbapenems, leading to meropenem (approved 1996), which incorporated a 1-β-methyl group conferring DHP-I stability and eliminated the need for cilastatin [1] [6]. This historical progression established the chemical foundation for ertapenem's development.
Ertapenem exemplifies the strategic application of structure-activity relationship (SAR) principles to carbapenem design. It incorporates several key structural features essential for its pharmacological profile:
Table 1: Key Structural Features of Ertapenem and Their Functional Roles
Structural Feature | Location | Primary Functional Role | Consequence |
---|---|---|---|
Carbapenem Core | Base Structure | β-Lactam ring essential for PBP binding | Bactericidal mechanism |
1-β-Methyl Group | C-1 | Steric Hindrance | Resistance to renal DHP-I hydrolysis; No need for cilastatin |
Hydroxyethyl Side Chain | C-6 (C-8 config R) | Enhanced penetration & β-lactamase stability | Broad Gram-negative activity |
Trans Configuration | C-5 / C-6 bond | β-Lactamase stability | Resistance to many serine β-lactamases |
meta-Carboxybenzamide Pyrrolidinyl Side Chain | C-2 | High plasma protein binding (85-95%, concentration-dependent) | Long plasma half-life (~4 hours); Once-daily dosing; Specific spectrum (lacks Pseudomonas activity) |
The development of ertapenem was driven by specific clinical and pharmacological objectives:
Table 2: Spectrum of Activity of Ertapenem Compared to Other Carbapenems
Bacterial Group/Pathogen | Ertapenem | Imipenem | Meropenem/Doripenem | Primary Reason for Difference (Ertapenem) |
---|---|---|---|---|
Enterobacteriaceae | ||||
Escherichia coli (ESBL+) | +++ | +++ | +++ | Core carbapenem stability against many β-lactamases |
Klebsiella pneumoniae (ESBL+) | +++ | +++ | +++ | Core carbapenem stability against many β-lactamases |
Gram-Negative Non-Fermenters | ||||
Pseudomonas aeruginosa | - | ++ | +++ | Impaired penetration via OprD porin due to C-2 side chain |
Acinetobacter baumannii | - | +/± | +/± | Impaired penetration and/or efflux |
Gram-Positive | ||||
MSSA | ++ | ++ | + | PBP binding |
Streptococcus pneumoniae | +++ | +++ | +++ | PBP binding |
Enterococci (faecalis) | ± | ± | ± | Intrinsic low-level resistance |
MRSA | - | - | - | Altered PBP2a |
Anaerobes | ||||
Bacteroides fragilis | +++ | +++ | +++ | Potent activity against anaerobes |
Key: +++ = Excellent Activity; ++ = Good Activity; + = Variable/Moderate Activity; ± = Limited/Weak Activity; - = No Clinically Useful Activity |
The development pathway of ertapenem followed the established trajectory for novel antibiotics, culminating in regulatory approvals based on demonstrated efficacy and pharmacokinetic advantages:
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 53938-08-2
CAS No.: 949092-65-3
CAS No.: